N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoxepine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole intermediate.
Formation of the Benzoxepine Ring: The benzoxepine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling with Carboxamide Group: The final step involves coupling the benzoxepine intermediate with a carboxamide group using reagents like carbodiimides to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and benzoxepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or ethanol.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazole and fluorophenyl groups but differs in the overall structure and functional groups.
5-(2-Fluorophenyl)-N-methyl-2-pyrimidinamine: Contains the fluorophenyl group but has a pyrimidine ring instead of the benzoxepine and thiazole rings.
Uniqueness
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its combination of a thiazole ring, a benzoxepine ring, and a carboxamide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17FN2O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H17FN2O3S/c1-27-17-6-7-20-16(11-17)10-15(8-9-28-20)21(26)25-22-24-13-18(29-22)12-14-4-2-3-5-19(14)23/h2-11,13H,12H2,1H3,(H,24,25,26) |
InChI Key |
NHMSCWUIYJCPTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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